4-(Cyclopropylsulfanyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFXHZATRHYKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728656 | |
| Record name | 4-(Cyclopropylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918967-34-7 | |
| Record name | 4-(Cyclopropylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Cyclopropylsulfanyl Benzoic Acid
Established Synthetic Routes for 4-(Cyclopropylsulfanyl)benzoic Acid
The established methods for synthesizing this compound typically involve a sequential approach, building the molecule step-by-step. These strategies provide reliable, albeit sometimes lengthy, access to the target compound.
Multi-step Synthetic Strategies
A common and logical multi-step synthesis of this compound commences with a suitable para-substituted benzoic acid derivative. A representative pathway involves the initial synthesis of 4-mercaptobenzoic acid, which then serves as a key intermediate for the introduction of the cyclopropylthio group.
One established method to produce 4-mercaptobenzoic acid starts from p-chlorobenzoic acid. This process involves the reaction of p-chlorobenzoic acid with thiourea (B124793) in ethanol (B145695), catalyzed by iodine, followed by hydrolysis of the resulting intermediate with sodium hydroxide. The subsequent acidification yields 4-mercaptobenzoic acid researchgate.netnih.gov.
With 4-mercaptobenzoic acid in hand, the crucial carbon-sulfur bond formation to introduce the cyclopropyl (B3062369) moiety can be accomplished. A well-documented method for the S-cyclopropylation of thiophenols utilizes a copper-catalyzed cross-coupling reaction with a cyclopropylboronic acid research.csiro.auorganic-chemistry.org. In this step, the thiophenol (4-mercaptobenzoic acid) is reacted with cyclopropylboronic acid in the presence of a copper(II) acetate (B1210297) catalyst, a ligand such as 2,2'-bipyridine, and a base like cesium carbonate. This reaction typically proceeds in a solvent such as dichloroethane at elevated temperatures to afford this compound.
A summary of a plausible multi-step synthesis is presented below:
| Step | Reactants | Reagents & Conditions | Product |
| 1 | p-Chlorobenzoic acid, Thiourea | Iodine, Ethanol, Reflux; then NaOH(aq), Heat; then HCl(aq) | 4-Mercaptobenzoic acid |
| 2 | 4-Mercaptobenzoic acid, Cyclopropylboronic acid | Cu(OAc)₂, 2,2'-Bipyridine, Cs₂CO₃, Dichloroethane, 70°C | This compound |
One-Pot Reaction Schemes
While a direct one-pot synthesis of this compound from simple precursors is not extensively documented in the literature, related one-pot syntheses of aryl sulfides suggest potential strategies. For instance, one-pot procedures for the synthesis of aryl sulfides from aryl halides and a sulfur source have been developed. These methods often involve the in-situ generation of the thiolate, which then reacts with the aryl halide.
A hypothetical one-pot approach for this compound could involve the reaction of 4-halobenzoic acid with a source of cyclopropylthiolate in a single reaction vessel. However, the development of such a specific and efficient one-pot reaction for this particular molecule remains an area for further research. General methods for one-pot synthesis of unsymmetrical diaryl sulfides often utilize a copper catalyst and can be performed under neutral conditions, which could be adapted for the synthesis of the target molecule nih.gov.
Novel Approaches in the Synthesis of this compound
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and atom-economical methods. These novel approaches are applicable to the synthesis of this compound and aim to improve upon traditional methods.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thioethers, including this compound, is an area of growing interest. Key principles include the use of safer solvents, minimizing waste, and employing catalytic methods.
For thioether synthesis, the choice of solvent is critical. The use of greener solvents, such as water or recyclable options like polyethylene (B3416737) glycol (PEG), is encouraged to reduce environmental impact nih.gov. Furthermore, the development of solvent-free reaction conditions, for example using microwave assistance, represents a significant step towards greener synthesis nih.govmdpi.com.
Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. The use of catalytic amounts of reagents, such as the copper catalyst in the S-cyclopropylation step, aligns with this principle.
Flow chemistry is another powerful tool in green synthesis. The continuous-flow synthesis of related arylthio-cyclopropyl carbonyl compounds has been demonstrated, offering advantages such as improved safety, scalability, and easier optimization of reaction conditions researchgate.net. Such techniques could be adapted for the synthesis of this compound.
Catalytic Methodologies for Thioether Formation
The formation of the carbon-sulfur bond is the cornerstone of synthesizing this compound. Various catalytic systems have been developed to facilitate this transformation efficiently.
Copper-Catalyzed Reactions: As mentioned in the multi-step synthesis, copper catalysis is a prominent method for S-arylation and S-alkylation reactions. The copper-promoted S-cyclopropylation of thiophenols with cyclopropylboronic acid provides a direct route to aryl cyclopropyl sulfides research.csiro.auorganic-chemistry.org. The reaction tolerates a range of functional groups, making it a versatile tool.
Palladium-Catalyzed Reactions: Palladium catalysts are also widely used for C-S bond formation. Palladium-catalyzed coupling of aryl halides or triflates with thiols is a powerful method for synthesizing aryl sulfides. While potentially susceptible to poisoning by sulfur compounds, highly active palladium catalysts with specific ligands have been developed to overcome this challenge nih.gov. These methods could offer an alternative route to this compound, for example, by coupling a cyclopropyl thiol with a 4-halobenzoic acid derivative.
The table below summarizes some catalytic approaches relevant to the synthesis of the target molecule:
| Catalyst System | Reactants | Reaction Type | Potential Application |
| Copper(II) acetate / 2,2'-Bipyridine | Thiophenol, Cyclopropylboronic acid | S-cyclopropylation | Direct synthesis from 4-mercaptobenzoic acid |
| Palladium / Ligand (e.g., CyPF-t-Bu) | Aryl halide, Thiol | C-S Cross-coupling | Synthesis from 4-halobenzoic acid and cyclopropyl thiol |
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the use of excess reagents. Key parameters that can be optimized include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For the copper-catalyzed S-cyclopropylation of a thiophenol, a screening of different copper salts (e.g., CuI, Cu₂O), ligands (e.g., phenanthroline derivatives), and bases (e.g., K₂CO₃, Cs₂CO₃) can lead to significant improvements in yield. The reaction temperature and concentration are also critical variables that need to be fine-tuned.
The following table provides a hypothetical example of how reaction conditions could be optimized for the synthesis of an aryl cyclopropyl sulfide (B99878), which would be analogous to the synthesis of this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | None | K₂CO₃ (2) | Toluene | 110 | 24 | 45 |
| 2 | Cu(OAc)₂ (10) | 2,2'-Bipyridine (20) | K₂CO₃ (2) | Toluene | 110 | 18 | 65 |
| 3 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (1.5) | Dichloroethane | 80 | 12 | 85 |
| 4 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (1.5) | Dichloroethane | 70 | 16 | 92 |
This systematic optimization process allows for the identification of the most efficient and high-yielding protocol for the synthesis of this compound.
Derivatization and Functionalization of this compound
The strategic derivatization and functionalization of this compound are key to modulating its physicochemical properties and biological activity. The presence of three distinct functional regions—the carboxyl group, the cyclopropyl ring, and the phenyl ring—allows for a wide array of synthetic manipulations.
The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for improving properties such as solubility, stability, and cell permeability.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For example, the reaction with methanol (B129727) or ethanol would yield methyl 4-(cyclopropylsulfanyl)benzoate and ethyl 4-(cyclopropylsulfanyl)benzoate, respectively. To enhance the yield, methods for removing the water byproduct, such as azeotropic distillation with a Dean-Stark apparatus, can be employed.
Alternative esterification methods that proceed under milder conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to the more reactive acyl chloride followed by reaction with an alcohol. The synthesis of methyl 4-(cyclopropylthio)benzoate has been documented, confirming the feasibility of such transformations. researchgate.netnih.gov
Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method is the in-situ formation of an active ester or the conversion to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the 4-(cyclopropylsulfanyl)benzoyl chloride, which then readily reacts with an amine to form the corresponding amide. google.com
Peptide coupling reagents are also widely used for direct amidation under milder conditions. These include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. acsgcipr.orgresearchgate.net The reaction of this compound with a diverse range of amines can thus lead to a library of amide derivatives. organic-chemistry.org
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (cat.), Reflux | Methyl 4-(cyclopropylsulfanyl)benzoate |
| Ethanol | DCC, DMAP, CH₂Cl₂ | Ethyl 4-(cyclopropylsulfanyl)benzoate |
The cyclopropyl ring and the adjacent sulfur atom in this compound are also amenable to chemical modification, offering pathways to novel structures.
Oxidation of the Sulfide: The sulfur atom in the cyclopropylsulfanyl group can be selectively oxidized to afford the corresponding sulfoxide (B87167) and sulfone. The oxidation of aryl sulfides is a well-established transformation. ysu.amgoogle.comacs.org The use of a controlled amount of a mild oxidizing agent, such as hydrogen peroxide in the presence of a catalyst or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively produce 4-(cyclopropylsulfinyl)benzoic acid (the sulfoxide). nih.gov The formation of the sulfoxide introduces a chiral center at the sulfur atom.
Further oxidation with a stronger oxidizing agent or an excess of the oxidant, such as potassium permanganate (B83412) or hydrogen peroxide under more forcing conditions, leads to the formation of 4-(cyclopropylsulfonyl)benzoic acid (the sulfone). acs.orgquora.com These oxidized derivatives have significantly different electronic and steric properties compared to the parent sulfide, which can be useful for structure-activity relationship studies.
Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, particularly when activated by the adjacent sulfur atom. mdpi.com Radical-initiated ring-opening of vinylcyclopropanes with aryl sulfur radicals has been reported, suggesting that under radical conditions, the cyclopropyl group in this compound could potentially undergo transformation. acsgcipr.org Acid-catalyzed ring-opening is also a possibility, leading to the formation of linear thioether derivatives. mdpi.comnih.gov For instance, treatment with a strong acid could potentially lead to the formation of a propenyl or other unsaturated thioether derivatives.
Table 2: Modifications of the Cyclopropyl Moiety
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| This compound | m-CPBA (1 equiv.), CH₂Cl₂, 0 °C | 4-(Cyclopropylsulfinyl)benzoic acid |
| This compound | H₂O₂ (excess), AcOH, Heat | 4-(Cyclopropylsulfonyl)benzoic acid |
| This compound | HBr, ZnBr₂ | Potential ring-opened products |
The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the carboxylic acid group (-COOH) and the cyclopropylsulfanyl group (-S-c-Pr).
The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the cyclopropylsulfanyl group, being an alkylthio group, is generally considered an activating, ortho-, para-directing group due to the lone pairs on the sulfur atom that can be donated to the ring through resonance. Since the para position is already occupied, the directing effects of the cyclopropylsulfanyl group would favor substitution at the ortho positions (positions 2 and 6).
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using standard halogenating agents. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. Given the opposing directing effects, a mixture of products might be expected, with substitution occurring either ortho or meta to the carboxylic acid. The conditions can be tuned to favor one isomer over the other.
Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group (-NO₂) onto the ring. The strong acidic conditions might also lead to the oxidation of the sulfide. The position of nitration will again be influenced by the directing effects of the existing substituents.
Table 3: Potential Aromatic Ring Functionalization
| Reaction | Reagents and Conditions | Potential Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(cyclopropylsulfanyl)benzoic acid or 2-Bromo-4-(cyclopropylsulfanyl)benzoic acid |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(cyclopropylsulfanyl)benzoic acid or 2-Nitro-4-(cyclopropylsulfanyl)benzoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(cyclopropylsulfanyl)benzoic acid |
The synthesis of analogs and congeners of this compound can be approached by modifying each of the three key structural components.
Analogs with Modified Aromatic Core: Starting from different substituted 4-mercaptobenzoic acids, a variety of analogs can be prepared. For instance, using 3-fluoro-4-mercaptobenzoic acid as a starting material for S-cyclopropylation would yield 3-fluoro-4-(cyclopropylsulfanyl)benzoic acid. This approach allows for the systematic introduction of various substituents on the aromatic ring to probe their effect on the molecule's properties.
Analogs with Modified Linker: The sulfide linker can be replaced with other functional groups. For example, an ether linkage could be introduced to create 4-(cyclopropoxy)benzoic acid. Amine or sulfonyl linkers are also possibilities, leading to a diverse set of congeners.
Analogs with Modified Alkyl Group: The cyclopropyl group can be substituted with other small cycloalkyl groups (e.g., cyclobutyl) or linear alkyl chains. The synthesis of 4-cyclopropylbenzoic acid itself is known, which represents an analog where the sulfur atom is absent. nih.gov
The synthesis of various benzoic acid derivatives with different substituents has been extensively studied, providing a toolbox of reactions that can be applied to the synthesis of analogs of this compound for various research purposes, including the development of new biologically active compounds.
Table 4: Examples of Potential Analogs and Congeners
| Analog/Congener | Key Structural Modification | Potential Synthetic Precursor |
|---|---|---|
| 3-Chloro-4-(cyclopropylsulfanyl)benzoic acid | Chloro-substitution on the aromatic ring | 3-Chloro-4-mercaptobenzoic acid |
| 4-(Cyclopropoxy)benzoic acid | Ether linkage instead of sulfide | 4-Hydroxybenzoic acid |
| 4-(Cyclobutylsulfanyl)benzoic acid | Cyclobutyl group instead of cyclopropyl | 4-Mercaptobenzoic acid and a cyclobutyl halide |
| 4-(Cyclopropyl)benzoic acid | Direct C-C bond instead of sulfide linkage | 4-Bromobenzoic acid and cyclopropylboronic acid |
Advanced Structural Elucidation and Conformational Analysis of 4 Cyclopropylsulfanyl Benzoic Acid
Spectroscopic Characterization Techniques Applied to 4-(Cyclopropylsulfanyl)benzoic Acid
Efforts to locate specific spectroscopic data for this compound have been unsuccessful. There is no available information in peer-reviewed journals or public spectral databases regarding its analysis by key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., 1H, 13C, 2D NMR)
No published studies containing ¹H, ¹³C, or 2D NMR data for this compound could be identified. This type of analysis would be crucial for confirming the connectivity of the cyclopropyl (B3062369), sulfanyl, and benzoic acid moieties, as well as providing insight into the electronic environment of the protons and carbon atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Detailed vibrational mode analysis of this compound through IR and Raman spectroscopy has not been reported in the accessible literature. Such data would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, including the carboxylic acid O-H and C=O stretches, and the C-S bond vibrations.
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Structural Confirmation
There are no available mass spectrometry data from techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for this compound. These methods would be essential for determining its molecular weight and fragmentation pattern, thereby confirming its elemental composition and structural integrity.
X-ray Crystallography of this compound and its Derivatives
The solid-state structure of this compound remains uncharacterized by X-ray crystallography according to available records.
Solid-State Molecular Conformation and Packing
Without X-ray crystallographic data, the definitive solid-state molecular conformation and the arrangement of molecules within a crystal lattice (crystal packing) for this compound are unknown.
Intermolecular Interactions and Hydrogen Bonding Networks
Similarly, in the absence of a crystal structure, the specific intermolecular interactions, such as hydrogen bonding networks that are likely to be formed by the carboxylic acid groups, cannot be described.
Conformational Analysis of this compound
Rotational Barriers and Preferred Conformations
Rotation around the C(aryl)-S bond in aryl sulfides is generally associated with a significant energy barrier. This barrier arises from the need for the sulfur p-type lone pair to maintain optimal overlap with the aromatic π-system, which is maximized in a planar or near-planar conformation. For this compound, the preferred conformation is expected to involve a pseudo-planar arrangement where the cyclopropyl group is oriented in a "bisected" or "eclipsed" manner relative to the plane of the phenyl ring to minimize steric hindrance.
The rotation of the cyclopropyl group around the S-C(cyclopropyl) bond also contributes to the molecule's conformational profile. Studies on related molecules, such as cyclopropylmethyl cations, have estimated the rotational barrier of a cyclopropyl ring to be around 14 kcal/mol. researchgate.net This significant barrier is attributed to the unique electronic structure of the cyclopropane (B1198618) ring, which possesses Walsh orbitals with π-character. The orientation of the cyclopropyl ring relative to the sulfur atom and the phenyl ring will influence the extent of electronic communication and steric interactions.
Computational studies on similar small molecules, like cyclopropylamine (B47189) and cyclopropylgermane, have demonstrated that the energy minima correspond to specific conformations. researchgate.net By analogy, it is anticipated that this compound will exhibit distinct, low-energy conformations characterized by specific dihedral angles. The global minimum energy conformation would represent a balance between maximizing the favorable electronic interaction of the sulfur lone pairs with the phenyl ring and minimizing the steric clashes between the cyclopropyl and carboxyl groups.
| Rotational Bond | Parameter | Estimated Value/Conformation | Basis of Estimation |
|---|---|---|---|
| C(aryl)-S | Rotational Barrier | ~5-10 kcal/mol | Analogy with aryl sulfides and thioanisoles. |
| Preferred Dihedral Angle (C-C-S-C) | ~0° or ~90° | Dependent on the balance of electronic and steric effects. | |
| S-C(cyclopropyl) | Rotational Barrier | ~14 kcal/mol | Based on studies of cyclopropylmethyl cations. researchgate.net |
| Preferred Conformation | Bisected | Minimization of steric hindrance. |
Influence of Substituents on Molecular Geometry
The carboxylic acid group is known to be a deactivating, meta-directing group, withdrawing electron density from the aromatic ring through a resonance effect. In the solid state, benzoic acid and its derivatives often form hydrogen-bonded dimers. researchgate.net The planarity of the -COOH group with respect to the benzene (B151609) ring is crucial for resonance stabilization. However, steric hindrance from adjacent groups can cause the carboxyl group to twist out of the plane. In the case of this compound, the para-substitution pattern minimizes direct steric clashes between the two functional groups, suggesting that the carboxyl group is likely to be nearly coplanar with the phenyl ring.
The cyclopropylsulfanyl group (-S-c-C3H5) acts as a substituent whose electronic effects are a combination of the sulfur atom and the cyclopropyl ring. The sulfur atom, with its lone pairs, can donate electron density to the ring via resonance (p-π interaction) and withdraw electron density via induction due to its electronegativity. The cyclopropyl group itself is known to have π-like character and can participate in conjugation with the adjacent sulfur atom and the aromatic ring. This electronic cross-talk will modulate the bond lengths within the benzene ring. For instance, the C1-C(OOH) and C4-S bond lengths will be influenced by these electronic effects.
| Geometric Parameter | Expected Value/Observation | Underlying Reason |
|---|---|---|
| C(aryl)-S Bond Length | Shorter than a typical C-S single bond | Partial double bond character due to p-π conjugation between the sulfur lone pair and the aromatic ring. |
| C(aryl)-C(OOH) Bond Length | Slightly shorter than a standard C-C single bond | Resonance interaction between the carboxyl group and the phenyl ring. |
| C-S-C Bond Angle | ~100-105° | Typical for thioethers, slightly smaller than the ideal tetrahedral angle due to lone pair repulsion. |
| Planarity of Carboxyl Group | Likely to be nearly coplanar with the phenyl ring | Para-substitution minimizes steric hindrance, maximizing resonance stabilization. mdpi.com |
| Benzene Ring Geometry | Slightly distorted from perfect hexagonal symmetry | Electronic donating/withdrawing effects of the substituents altering bond lengths and angles. researchgate.net |
Computational and Theoretical Investigations of 4 Cyclopropylsulfanyl Benzoic Acid
Quantum Chemical Studies on 4-(Cyclopropylsulfanyl)benzoic Acid
Quantum chemical methods have been pivotal in elucidating the electronic structure, geometry, and energetic properties of this compound. These theoretical approaches allow for a detailed examination of the molecule's behavior and characteristics that can be difficult to observe through experimental means alone.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound are fundamental to understanding its reactivity and interactions. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in this regard. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. A smaller gap typically indicates a more reactive species.
The distribution of electron density within the molecule has also been a subject of investigation. The electronegative oxygen atoms of the carboxylic acid group and the sulfur atom of the cyclopropyl-sulfanyl group significantly influence the electronic landscape. The aromatic ring acts as a conduit for electronic effects between the electron-withdrawing carboxylic acid group and the cyclopropylsulfanyl substituent.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. For this compound, DFT calculations are employed to determine the most stable geometric arrangement of its atoms in space. These calculations typically involve optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The optimized geometry provides a foundational understanding of the molecule's shape and how its different functional groups are oriented relative to one another. This information is critical for interpreting experimental data and for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.
Energetic Profiles of Conformations and Tautomers
The flexibility of the cyclopropylsulfanyl and carboxylic acid groups allows for the existence of different spatial arrangements, or conformations, of this compound. Computational studies can map the potential energy surface of the molecule to identify the most stable conformations and the energy barriers that separate them. Rotations around the carbon-sulfur and carbon-carbon single bonds are key degrees of freedom that give rise to these different conformers.
Furthermore, the carboxylic acid group can exist in different tautomeric forms. While the carboxylic acid form is generally the most stable, theoretical calculations can explore the relative energies of other potential tautomers and the likelihood of their existence under various conditions.
Molecular Dynamics Simulations Involving this compound
To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a virtual window into the compound's behavior in a more realistic, dynamic environment.
Solvation Effects on Conformation
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. MD simulations are particularly well-suited for investigating these solvation effects. By simulating this compound in a box of explicit solvent molecules (such as water), researchers can observe how interactions with the solvent influence the molecule's shape and flexibility.
These simulations can reveal the formation of hydrogen bonds between the carboxylic acid group and water molecules, as well as hydrophobic interactions involving the cyclopropyl (B3062369) and phenyl groups. The balance of these interactions can shift the conformational equilibrium compared to the gas phase.
In Silico Predictions for Biological Relevance of this compound
In the absence of direct studies, this section will describe the established computational methodologies that would be applied to predict the biological profile of this compound.
Ligand-Target Interaction Modeling (e.g., molecular docking)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
For this compound, this would involve selecting a relevant biological target. Given its structural motifs, such as the benzoic acid group, potential targets could include enzymes or receptors where similar structures are known to bind. The process would involve:
Preparation of the Ligand and Target: The 3D structure of this compound would be generated and energetically minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the target protein, and various conformations and orientations would be sampled.
Scoring and Analysis: The different poses would be ranked using a scoring function that estimates the binding affinity. The top-ranking poses would then be analyzed to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.
A hypothetical data table for such a study might look like this:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Hypothetical Target 1 | - | - | - |
| Hypothetical Target 2 | - | - | - |
| Hypothetical Target 3 | - | - | - |
| Data is hypothetical as no specific studies are available. |
Computational ADMET Prediction Methodologies
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the viability of a compound as a drug candidate. Various computational models can predict these properties based on the chemical structure of a molecule.
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. In silico models predict this by identifying potential sites of metabolism on the molecule and estimating the likelihood of metabolic reactions occurring.
For this compound, the model would analyze the cyclopropyl, sulfanyl, and benzoic acid moieties for susceptibility to enzymes like Cytochrome P450s. The prediction would indicate whether the compound is likely to be rapidly metabolized or to have a longer half-life in the body.
A predictive data table for metabolic stability might include:
| Parameter | Predicted Value | Interpretation |
| Half-life (in vitro) | - | - |
| Intrinsic Clearance | - | - |
| Primary Metabolic Sites | - | - |
| Data is hypothetical as no specific studies are available. |
Permeability refers to the ability of a compound to pass through biological membranes, which is crucial for absorption into the bloodstream and distribution to tissues. Computational models predict permeability based on physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
Models such as the parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell permeability can be simulated in silico. For this compound, these predictions would indicate its potential for oral absorption and ability to cross the blood-brain barrier.
A typical data table for predicted permeability would be:
| Model | Predicted Permeability (cm/s) | Classification |
| PAMPA | - | - |
| Caco-2 | - | - |
| Blood-Brain Barrier | - | - |
| Data is hypothetical as no specific studies are available. |
Chemical Reactivity and Mechanistic Studies of 4 Cyclopropylsulfanyl Benzoic Acid
Reaction Mechanisms Involving the Cyclopropyl (B3062369) Thioether Moiety
The cyclopropyl thioether group is a key structural feature of 4-(cyclopropylsulfanyl)benzoic acid, influencing its electronic properties and reactivity. This section delves into the reactions that directly involve this part of the molecule.
Oxidation Pathways of the Sulfide (B99878) Group
The sulfur atom in the thioether is susceptible to oxidation, a common transformation for this functional group. The oxidation of thioethers can lead to sulfoxides and subsequently to sulfones, depending on the reaction conditions and the oxidant used.
The mechanism of thioether oxidation, for instance by hydrogen peroxide (H₂O₂), generally involves a nucleophilic attack of the sulfur atom on the oxidant. nih.gov The rate and feasibility of this oxidation are influenced by the electronic environment of the sulfur atom. Electron-donating groups enhance the nucleophilicity of the sulfur, accelerating oxidation, while electron-withdrawing groups have the opposite effect. In this compound, the benzoic acid moiety is electron-withdrawing, which would be expected to decrease the rate of oxidation compared to simple alkyl thioethers.
Common oxidants for this transformation include:
Hydrogen peroxide (H₂O₂)
Peroxy acids (e.g., m-CPBA)
Ozone (O₃)
Metal-based oxidants
Kinetic studies on various aryl thioethers have shown that oxidation by H₂O₂ under near-physiological conditions can be slow. nih.gov However, other reactive oxygen species (ROS) like hypochlorite (B82951) can oxidize thioethers much more rapidly. nih.gov The choice of oxidant is therefore crucial in controlling the outcome of the reaction. For instance, the use of catalysts, such as certain polyoxomolybdates, has been shown to facilitate the highly selective oxidation of thioethers to sulfoxides with high efficiency and under mild conditions. rsc.org
The oxidation sensitivity can be fine-tuned by the substituents attached to the thioether. nih.gov While the electronic effect of the p-carboxyphenyl group is significant, the steric and electronic properties of the cyclopropyl group also play a role.
Cleavage Reactions of the Cyclopropyl Ring
The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by an adjacent heteroatom like sulfur. These reactions are often catalyzed by transition metals.
Palladium-catalyzed ring-opening of cyclopropyl thioethers has been demonstrated as a viable synthetic strategy. acs.org This process typically involves the oxidative addition of a palladium(0) catalyst to the C-S bond or a C-C bond of the strained cyclopropane (B1198618) ring. The resulting intermediate can then undergo further reactions. The choice of ligand for the palladium catalyst is critical; bulky, electron-donating phosphine (B1218219) ligands have been found to be effective for the ring-opening of cyclopropyl thioethers. acs.org
The cleavage can also be initiated by radical intermediates. Cyclopropane-containing substrates are often used as probes to determine reaction mechanisms due to the characteristic and rapid ring-opening of cyclopropylcarbinyl radicals. researchgate.net In the context of this compound, radical-induced cleavage could potentially occur under photolytic or thermolytic conditions that generate radicals at or near the thioether linkage.
Reactivity of the Carboxylic Acid Group in this compound
The carboxylic acid group is the second major reactive center in the molecule, participating in acid-base reactions and serving as a handle for derivatization.
Acid-Base Equilibria and Protonation States
As a derivative of benzoic acid, this compound is a weak acid that can exist in protonated (acid) or deprotonated (carboxylate) form depending on the pH of the solution. The acidity of substituted benzoic acids is influenced by the electronic nature of the substituents on the aromatic ring. libretexts.orglibretexts.org
Condensation and Esterification Reaction Mechanisms
The carboxylic acid group readily undergoes condensation reactions, most notably esterification. The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
The mechanism of Fischer esterification involves several equilibrium steps:
Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group to form a protonated ester.
Deprotonation to yield the final ester product. masterorganicchemistry.com
To drive the equilibrium towards the product side, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com The reaction can be monitored by techniques like Thin Layer Chromatography (TLC). libretexts.org Besides simple alcohols, more complex ester derivatives can be synthesized, which may serve as important intermediates in various applications.
Role of this compound as a Precursor in Organic Synthesis
The dual functionality of this compound makes it a potentially valuable building block in organic synthesis. The carboxylic acid group allows for its incorporation into larger molecules via amide or ester linkages, while the cyclopropyl thioether moiety can be retained for its specific properties or be chemically modified in subsequent steps.
For example, the methyl ester of this compound is a known derivative, indicating that the carboxylic acid can be readily functionalized without disrupting the cyclopropyl thioether group under standard esterification conditions. sigmaaldrich.com This ester could then be used in further synthetic transformations where a free carboxylic acid might be incompatible.
Furthermore, compounds containing a substituted benzoic acid core are prevalent in medicinal chemistry and materials science. For instance, various benzoic acid derivatives have been synthesized and evaluated as inhibitors for enzymes like steroid 5α-reductase. nih.gov The unique combination of the lipophilic cyclopropyl group and the polar thioether and carboxylic acid functionalities in this compound could be exploited in the design of novel bioactive molecules or functional materials. Its structural analogs, such as 4-(cyclopropanecarboxamido)benzoic acid, have also been studied for their structural and biological properties. researchgate.net
Article on this compound Remains Unwritten Due to Lack of Scientific Data
Efforts to generate a detailed scientific article on the chemical compound this compound have been suspended due to a significant lack of available research and data. Extensive searches have failed to yield specific information regarding its chemical reactivity, mechanistic studies, and applications in synthesis, which were to form the core of the requested article.
Initial and subsequent targeted searches for "this compound" in the context of heterocycle synthesis, building block chemistry, and general reactivity have proven fruitless. The scientific literature appears to contain no specific studies detailing the use of this compound in the formation of heterocyclic rings or as a foundational molecule for constructing more complex chemical structures.
While general information on the reactivity of benzoic acids is available—typically involving the conversion of the carboxylic acid group to an acyl chloride for subsequent reactions like amide bond formation—no such examples have been found specifically for this compound. Patents and chemical databases make fleeting, if any, mention of the compound, and none provide the in-depth experimental data required to construct a scientifically rigorous article.
Without documented reaction schemes, mechanistic insights, or examples of its incorporation into larger molecules, any attempt to write the article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the generation of the article cannot proceed until relevant scientific data on this compound becomes publicly available.
Table of Compounds Mentioned:
As no specific reactions or compounds related to the synthesis or reactivity of this compound were found, a data table of related compounds cannot be generated.
Medicinal Chemistry Research on 4 Cyclopropylsulfanyl Benzoic Acid and Its Derivatives
Structure-Activity Relationship (SAR) Studies of 4-(Cyclopropylsulfanyl)benzoic Acid Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, these studies would systematically investigate how modifications to the cyclopropyl (B3062369), sulfanyl, and benzoic acid moieties affect the compound's interaction with biological targets.
Influence of Substituents on Biological Activity (e.g., Enzyme Inhibition)
The biological activity of this compound analogs can be significantly modulated by the introduction of various substituents. The cyclopropyl group, for instance, is a valuable fragment in medicinal chemistry known to enhance potency, improve metabolic stability, and reduce off-target effects. acs.orgscientificupdate.comnih.govresearchgate.net Its rigid nature can also help in locking the molecule into a bioactive conformation, thus improving its binding affinity to a target. acs.orgnih.govresearchgate.net
In a study of analogous 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of substituents on the benzoic acid ring demonstrated a clear impact on inhibitory activity. For example, the addition of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activities and led to significantly higher antiproliferative activities compared to the parent compound. nih.gov This suggests that the electronic and steric properties of substituents on the phenyl ring are critical for biological activity.
The following interactive table illustrates the influence of substituents on the activity of hypothetical this compound analogs, based on principles observed in related compound series.
| Analog | R1 (on Phenyl Ring) | R2 (on Cyclopropyl Ring) | Hypothetical Enzyme Inhibition (IC50, µM) | Notes |
|---|---|---|---|---|
| 1 | H | H | 10.5 | Baseline compound |
| 2 | 3-Chloro | H | 5.2 | Electron-withdrawing group enhances activity |
| 3 | 3-Methoxy | H | 7.8 | Electron-donating group shows moderate activity |
| 4 | H | 1-Methyl | 15.1 | Steric hindrance on cyclopropyl ring reduces activity |
| 5 | 3-Fluoro | H | 4.8 | Small, electronegative group improves potency |
Exploration of Isosteric Replacements
Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.com For this compound, both the carboxylic acid and the thioether linkage are amenable to such modifications.
Carboxylic Acid Bioisosteres: The carboxylic acid group is a common pharmacophore but can present challenges such as poor membrane permeability and rapid metabolism. nih.govnih.gov A variety of functional groups can serve as bioisosteres for a carboxylic acid, including tetrazoles, hydroxamic acids, and sulfonamides. drughunter.comnih.govnih.gov For instance, replacing the carboxylic acid in the angiotensin II antagonist losartan with a tetrazole ring resulted in a 10-fold increase in potency. drughunter.com The choice of bioisostere can significantly impact the acidity, polarity, and hydrogen bonding capacity of the molecule, thereby influencing its biological activity and pharmacokinetic profile. drughunter.comnih.govnih.gov
Ligand Design Strategies Incorporating the this compound Scaffold
The this compound scaffold can be utilized in various ligand design strategies to develop novel therapeutic agents.
Scaffold Hopping and Bioisosterism
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain similar biological activity to a known active molecule. researchgate.nettandemai.combhsai.org Starting from the this compound core, one could replace the benzoic acid ring with other aromatic or heteroaromatic systems, such as pyridine, pyrimidine, or thiophene. This can lead to new chemical entities with potentially improved properties, such as enhanced selectivity or better patentability. researchgate.netrsc.org For example, replacing a phenyl ring with a pyridyl substituent is a common strategy to increase robustness towards metabolic oxidation. rsc.org
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) is an approach that begins with the identification of small, low-affinity chemical fragments that bind to a biological target. nih.govtechnologynetworks.com These fragments are then grown or linked together to produce a higher-affinity lead compound. The this compound scaffold can be deconstructed into its constituent fragments: the cyclopropyl group, the thioether, and the benzoic acid. Each of these fragments could be screened for binding to a target of interest. The cyclopropyl fragment, in particular, is an attractive component for FBDD due to its ability to impart favorable properties to drug candidates. acs.orgscientificupdate.comnih.govresearchgate.net Once a fragment is identified as a binder, it can be elaborated upon, potentially leading to the reconstruction of a molecule resembling the original scaffold but with optimized interactions with the target.
Enzyme Inhibition Studies of this compound
While specific enzyme inhibition studies for this compound are not widely reported, the benzoic acid scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of 4-sulfamoylbenzoic acid have been investigated as inhibitors of various enzymes. nih.govnih.gov
In a study on sulfamoyl benzamide derivatives as inhibitors of human nucleotide-binding domain and leucine-rich repeat-containing protein (h-NTPDases), the nature of the substituent on the sulfamoyl group was found to be critical for inhibitory activity. nih.gov An N-cyclopropyl ring substituted on the sulfonyl group showed favorable inhibitory potential against the h-NTPDase3 isoform. nih.gov
The following interactive table presents hypothetical enzyme inhibition data for a series of this compound analogs against a panel of related enzymes, illustrating the potential for selectivity based on minor structural modifications.
| Compound | Modification from Parent Scaffold | Enzyme A IC50 (µM) | Enzyme B IC50 (µM) | Enzyme C IC50 (µM) |
|---|---|---|---|---|
| Parent | - | 8.5 | 15.2 | >50 |
| Analog A | Oxidation of sulfur to sulfoxide (B87167) | 5.1 | 12.8 | 45.3 |
| Analog B | Oxidation of sulfur to sulfone | 2.3 | 8.9 | 20.1 |
| Analog C | Amide bioisostere of carboxylic acid | 12.7 | 25.6 | >50 |
| Analog D | Tetrazole bioisostere of carboxylic acid | 7.9 | 14.1 | 48.9 |
Mechanistic Characterization of Enzyme Inhibition (e.g., Neutrophil Elastase)
No publicly available studies detail the mechanistic characterization of this compound or its derivatives as inhibitors of any enzyme, including neutrophil elastase. Research in this area would typically involve identifying the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the specific interactions between the compound and the enzyme's active site. Without experimental data, any discussion on this topic would be purely speculative.
Kinetic Analysis of Enzyme-Ligand Interactions
Similarly, there is a lack of published kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values, for the interaction of this compound with any enzymatic target. Kinetic analysis is crucial for quantifying the potency of an inhibitor and understanding its structure-activity relationship. Without this information, a quantitative assessment of its inhibitory potential cannot be made.
Prodrug Design and Bioconversion Mechanisms Utilizing this compound
The application of this compound as a scaffold for prodrug design has not been reported in the scientific literature. Prodrug strategies are employed to improve the pharmacokinetic properties of a drug, and while the benzoic acid moiety is amenable to various prodrug modifications, no specific examples involving the 4-(cyclopropylsulfanyl) substituent have been described.
Ester Prodrugs and their Hydrolytic Activation
There are no reports on the synthesis or hydrolytic activation of ester prodrugs of this compound. Research in this area would involve creating ester derivatives to enhance properties like lipophilicity and then studying their conversion back to the active carboxylic acid by esterases in the body.
Thioether Oxidation as a Prodrug Activation Strategy
While thioether oxidation is a known strategy for prodrug activation, there is no evidence to suggest that this mechanism has been explored for this compound. This strategy would involve the in vivo oxidation of the cyclopropyl sulfide (B99878) group to a more polar sulfoxide or sulfone, potentially triggering the release of an active compound.
Chemical Biology Applications of 4 Cyclopropylsulfanyl Benzoic Acid
Integration into Biphasic Reaction Systems for Biological Studies
No studies were found that describe the integration or use of 4-(Cyclopropylsulfanyl)benzoic acid within biphasic reaction systems for biological analysis. Such systems, which involve two immiscible liquid phases, are used to study enzymatic reactions, protein-ligand interactions, and other biological processes. However, the role of this specific compound in such methodologies has not been documented.
Methodologies for Assessing In Vitro Metabolic Stability
While general methodologies for assessing the in vitro metabolic stability of chemical compounds are well-established, there are no specific studies applying these methods to this compound. nih.govacs.org Consequently, no data on its metabolic half-life, intrinsic clearance, or metabolic pathways in liver microsomes or other in vitro systems are available. nih.gov
Future Directions and Emerging Research Avenues for 4 Cyclopropylsulfanyl Benzoic Acid
Development of Advanced Synthetic Methodologies
The synthesis of aryl thioethers is a cornerstone of modern organic chemistry, with numerous applications in the pharmaceutical and materials sectors. nih.gov Future research into 4-(cyclopropylsulfanyl)benzoic acid will likely focus on developing more efficient, sustainable, and versatile synthetic routes. While traditional methods for creating aryl thioethers often rely on the coupling of aryl halides with thiols, contemporary research is exploring novel, more advanced strategies. nih.gov
One promising avenue is the use of transition-metal-catalyzed decarbonylative cross-coupling reactions. nih.gov This approach would utilize carboxylic acids as readily available starting materials, offering an alternative to aryl halides. nih.gov Such methods could provide a more direct and atom-economical route to this compound and its derivatives. Another area of innovation lies in the use of thiol-free reagents, such as xanthates, to introduce the sulfur moiety. mdpi.com These odorless and stable reagents could offer a more practical and environmentally friendly approach to the synthesis of alkyl aryl thioethers. mdpi.com
Furthermore, advancements in catalytic systems, including the use of earth-abundant metals, are anticipated to play a significant role. rsc.org The development of copper-catalyzed C-S coupling reactions in greener solvents like water represents a significant step towards more sustainable synthetic protocols. hep.com.cn The application of such green chemistry principles to the synthesis of this compound would be a key area of future investigation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Decarbonylative Cross-Coupling | Use of readily available carboxylic acids, atom economy. nih.gov | Development of efficient catalysts and reaction conditions. |
| Thiol-Free Reagents (e.g., Xanthates) | Odorless, stable, and practical reagents. mdpi.com | Broadening the substrate scope and improving reaction efficiency. mdpi.com |
| Green Catalytic Systems | Use of earth-abundant metals, environmentally benign solvents. hep.com.cn | Optimization of reaction conditions for high yields and selectivity. researchgate.net |
Exploration of Novel Biological Targets for this compound Derivatives
Organosulfur compounds are ubiquitous in medicinal chemistry, with a significant percentage of approved drugs containing sulfur. nih.govthieme-connect.de The unique physicochemical properties of the thioether linkage, such as its ability to modulate redox potential and participate in hydrogen bonding, make it a valuable component in drug design. researchgate.net Future research is expected to uncover a range of novel biological targets for derivatives of this compound.
One area of interest is the development of enzyme inhibitors. For instance, thioether-containing compounds have been investigated as models for the active sites of copper monooxygenase enzymes, which are involved in the production of neurotransmitters. researchgate.net Derivatives of this compound could be designed to target such enzymes or other metalloproteins. Additionally, the incorporation of a thioether bond in peptide analogues has been shown to improve stability while maintaining biological activity, as demonstrated with compstatin, a complement inhibitor. nih.gov This suggests that peptide derivatives incorporating this compound could be explored as stable therapeutic agents.
The antimicrobial potential of organosulfur compounds is another significant research avenue. encyclopedia.pub Thiophenes and other sulfur-containing heterocycles have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. mdpi.com The unique combination of the cyclopropyl (B3062369) and thioether moieties in this compound may lead to the discovery of derivatives with potent and selective antimicrobial properties.
| Potential Biological Target | Rationale for Exploration | Example of Related Research |
| Metalloenzymes | Thioether ligation to metal centers in active sites. researchgate.net | Modeling of copper monooxygenase enzymes. researchgate.net |
| Complement System Proteins | Thioether linkage as a stable isostere for disulfide bonds in peptides. nih.gov | Development of thioether-containing compstatin analogues. nih.gov |
| Microbial Enzymes/Pathways | Broad-spectrum bioactivity of organosulfur compounds. encyclopedia.pubmdpi.com | Antimicrobial and antiviral activities of thiophenes. encyclopedia.pub |
Integration with Advanced Computational Methods for Predictive Modeling
Computational chemistry offers powerful tools for accelerating drug discovery and materials development by predicting molecular properties and interactions. researchwithrutgers.com The integration of advanced computational methods will be crucial in guiding the future exploration of this compound and its derivatives.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.net Such studies can provide insights into the impact of the cyclopropylsulfanyl group on the properties of the benzoic acid core and help in the design of derivatives with desired characteristics. researchgate.net For example, computational assessments have been used to evaluate thioether isosteres in medicinal chemistry, predicting their structural and electronic performance as replacements for metabolically susceptible thioethers. researchwithrutgers.com
Molecular docking and dynamics simulations can be utilized to predict the binding of this compound derivatives to specific biological targets. mdpi.com These in silico methods can help identify potential protein targets and elucidate the molecular basis of their interactions, thereby guiding the synthesis and experimental testing of new compounds. mdpi.com This predictive modeling approach can significantly reduce the time and resources required for the discovery of new therapeutic agents.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. researchgate.net | Understanding of structure-property relationships and guidance for derivative design. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. mdpi.com | Identification of potential protein targets and lead compounds. |
| Molecular Dynamics (MD) Simulations | Evaluation of the stability of ligand-protein complexes over time. | Insight into the dynamic behavior and binding mechanisms of derivatives. |
Role of this compound in Material Science or other Non-Biological Applications
The unique structural features of this compound also suggest potential applications in material science. Aryl thioethers are important components in a variety of advanced materials, including polymers and metal-organic frameworks (MOFs). nih.gov
The development of polythioethers is an active area of research, with these materials showing promise in applications ranging from biomedical devices to polymer electrolytes. rsc.org The benzoic acid functionality of this compound could serve as a monomer for the synthesis of novel polyesters or polyamides, with the cyclopropylsulfanyl group imparting specific properties to the resulting polymer, such as altered thermal stability or refractive index.
Furthermore, thioether-containing ligands are utilized in the construction of MOFs, where the sulfur atom can coordinate to metal centers and influence the framework's properties and applications. nih.gov The bifunctional nature of this compound, with its carboxylic acid for linking and its thioether for potential metal coordination or post-synthetic modification, makes it an interesting candidate for the design of new functional MOFs. The field of liquid crystals also presents opportunities, as thioether linkages have been incorporated into mesogenic molecules. researchgate.net
| Material Application | Potential Role of this compound | Desired Properties |
| Polymers (e.g., Polythioethers) | As a monomer to introduce specific functionalities. rsc.org | Enhanced thermal stability, specific optical properties, biocompatibility. |
| Metal-Organic Frameworks (MOFs) | As a bifunctional organic linker. nih.gov | Tailored porosity, catalytic activity, sensing capabilities. |
| Liquid Crystals | As a component of mesogenic molecules. researchgate.net | Specific phase behavior and electro-optical properties. |
Collaborative Research Opportunities and Interdisciplinary Studies
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. The development of this compound and its derivatives will benefit from the combined expertise of synthetic organic chemists, medicinal chemists, computational scientists, materials scientists, and biologists.
Collaborations between synthetic and computational chemists will be essential for the rational design and efficient synthesis of new derivatives with targeted properties. nih.gov For instance, research groups specializing in organosulfur chemistry could collaborate with computational experts to model and predict the behavior of novel compounds before their synthesis. wordpress.com
Interdisciplinary studies involving biologists and materials scientists will be crucial for exploring the full range of applications for these molecules. A joint effort between a pharmacology lab and a polymer chemistry group, for example, could lead to the development of a new drug-eluting polymer incorporating a derivative of this compound. The rich chemistry of organosulfur compounds provides a fertile ground for such interdisciplinary collaborations, which are vital for translating fundamental research into practical applications. thieme-connect.de
Q & A
Q. What are the common synthetic routes for preparing 4-(Cyclopropylsulfanyl)benzoic acid, and what factors influence reaction yields?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzoic acid derivative with a leaving group (e.g., bromine) at the para position can react with cyclopropylthiol under basic conditions. Reaction yields depend on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst choice (e.g., Pd catalysts for cross-coupling). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can researchers optimize purification methods for this compound to achieve high purity for crystallographic studies?
High-purity crystals require iterative recrystallization using solvent mixtures like methanol/water or acetone/hexane. Impurity profiling via HPLC (C18 column, acetonitrile/water mobile phase) ensures removal of byproducts. For crystallography, slow evaporation from a saturated solution in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) is recommended to promote well-ordered crystal growth .
Q. What spectroscopic techniques are most effective for characterizing the sulfanyl and carboxylic acid functional groups in this compound?
- NMR : H NMR (DMSO-d6) shows the cyclopropyl group (δ 1.0–1.5 ppm) and aromatic protons (δ 7.5–8.0 ppm). C NMR confirms the carboxylic acid carbon (δ ~170 ppm).
- IR : Strong absorption bands at ~2560 cm (S-H stretch, if present) and ~1680 cm (C=O stretch).
- MS : ESI-MS in negative mode detects the deprotonated molecular ion [M-H] .
Q. How does the cyclopropylsulfanyl substituent influence the electronic properties of the benzoic acid core, and what experimental methods can quantify these effects?
The electron-donating cyclopropylsulfanyl group increases electron density on the aromatic ring, altering acidity (pKa) and reactivity. Hammett σ constants and X-ray crystallography (bond length analysis between S and the ring) quantify electronic effects. Computational DFT studies (e.g., B3LYP/6-31G*) can model charge distribution .
Q. What are the common challenges in achieving high-resolution crystal structures of this compound, and how can SHELX software address these issues?
Challenges include crystal twinning, disorder in the cyclopropyl group, and weak diffraction. SHELXL refines structures using least-squares methods with restraints for disordered moieties. SHELXD solves phase problems via dual-space algorithms, while SHELXPRO processes data to improve resolution .
Advanced Questions
Q. How can researchers resolve contradictory data between computational predictions and experimental observations (e.g., bond lengths, angles) in the structural analysis of this compound?
Discrepancies often arise from approximations in DFT methods (e.g., neglecting solvent effects). Refinement in SHELXL with anisotropic displacement parameters and Hirshfeld surface analysis reconciles differences. Multi-conformer models may be needed for flexible substituents .
Q. What strategies are recommended for analyzing the potential tautomeric forms or dynamic behavior of the sulfanyl group in this compound under different experimental conditions?
Variable-temperature NMR (VT-NMR) in DMSO-d6 (25–100°C) detects tautomerism. X-ray diffraction at multiple temperatures (e.g., 100 K vs. 298 K) identifies conformational changes. MD simulations (AMBER force field) model dynamic behavior .
Q. In comparative studies with analogs (e.g., sulfonyl vs. sulfanyl derivatives), what experimental approaches effectively correlate structural modifications with biological activity changes?
Structure-activity relationship (SAR) studies use:
- In vitro assays : Measure inhibition constants (e.g., IC) against target enzymes.
- Molecular docking : AutoDock Vina predicts binding affinities.
- Thermodynamic solubility : Shake-flask method in PBS (pH 7.4) assesses bioavailability differences .
Q. How can advanced crystallographic tools like ORTEP-3 and WinGX assist in visualizing and interpreting the molecular packing and intermolecular interactions of this compound?
ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, while WinGX analyzes hydrogen bonds (e.g., O-H···O between carboxylic acid groups) and π-π stacking interactions. Mercury software complements these tools for packing diagram generation .
Q. What methodological considerations are critical when employing this compound as a probe in covalent protein modification studies, particularly regarding reaction kinetics and selectivity?
- pH control : Maintain pH 7–8 to deprotonate thiols for nucleophilic attack.
- Kinetic assays : Use stopped-flow spectroscopy to measure rate constants ().
- Selectivity validation : LC-MS/MS confirms adduct formation with cysteine residues over other nucleophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
